N,N-Dimethyltriisopropylsilylamine
Overview
Description
N,N-Dimethyltriisopropylsilylamine is an organic silicon compound with the chemical formula C11H27NSi . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is typically a colorless to yellowish liquid and is recognized for its high solubility in organic solvents such as ether and toluene .
Mechanism of Action
Target of Action
N,N-Dimethyltriisopropylsilylamine, also known as (Dimethylamino)triisopropylsilane, is a triisopropylsilyl protected tertiary amine
Mode of Action
This process can protect reactive groups in organic compounds during chemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be dependent on the specific organic compounds it interacts with. By forming silyl derivatives, it can protect reactive groups in these compounds, potentially influencing their reactivity and the outcome of chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it reacts rapidly with moisture, water, and protic solvents . Therefore, it should be handled and stored in a dry, controlled environment to maintain its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyltriisopropylsilylamine can be synthesized through the reaction of dimethylamine and silicon trichloride under alkaline conditions . The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{NH} + \text{SiCl}_3 \rightarrow \text{(CH}_3\text{)}_2\text{NSi}(\text{CH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same reaction but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The by-product, hydrogen chloride, is managed through appropriate neutralization processes .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyltriisopropylsilylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of substituted silanes .
Scientific Research Applications
N,N-Dimethyltriisopropylsilylamine has several applications in scientific research:
Comparison with Similar Compounds
- N,N-Dimethylaminosilane
- Triisopropylsilylamine
- Dimethylaminosilane
Comparison: N,N-Dimethyltriisopropylsilylamine is unique due to its triisopropylsilyl group, which provides steric hindrance and enhances its stability compared to other similar compounds. This makes it particularly useful in reactions where stability and steric effects are crucial .
Properties
IUPAC Name |
N-methyl-N-tri(propan-2-yl)silylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NSi/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-11H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGLSXXPVKFUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399552 | |
Record name | N,N-Dimethyltriisopropylsilylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181231-66-3 | |
Record name | N,N-Dimethyl-1,1,1-tris(1-methylethyl)silanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181231-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyltriisopropylsilylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyltriisopropylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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